Cas no 912444-87-2 (1-tert-Butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate)
1-tert-Butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1-tert-Butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate
- 1-O-tert-butyl 4-O-ethyl 5-hydroxyazepane-1,4-dicarboxylate
- 5-hydroxyazepane-1,4-dicarboxylic acid O1-tert-butyl ester O4-ethyl ester
- O1-tert-butyl O4-ethyl 5-oxidanylazepane-1,4-dicarboxylate
- SCHEMBL631246
- DTXSID30649007
- 912444-87-2
- F87613
- 1-(tert-butyl) 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate
- A843770
- 1-tert-Butyl4-ethyl5-hydroxyazepane-1,4-dicarboxylate
- FT-0752450
- 1-(Tert-butyl)4-ethyl5-hydroxyazepane-1,4-dicarboxylate
- MFCD11111487
- Ethyl 1-Boc-5-hydroxyazepane-4-carboxylate
- SY394812
- 1-(tert-butoxycarbonyl)-4-ethyl-5-hydroxyazepane-4-carboxylic acid
- DB-023147
-
- Inchi: 1S/C14H25NO5/c1-5-19-12(17)10-6-8-15(9-7-11(10)16)13(18)20-14(2,3)4/h10-11,16H,5-9H2,1-4H3
- InChI Key: AYRXKSVYGUPMAE-UHFFFAOYSA-N
- SMILES: OC1CCN(C(=O)OC(C)(C)C)CCC1C(=O)OCC
Computed Properties
- Exact Mass: 287.17300
- Monoisotopic Mass: 287.173
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 76.1A^2
- XLogP3: 1.8
Experimental Properties
- Density: 1.133
- Boiling Point: 382.92°C at 760 mmHg
- Flash Point: 185.383°C
- Refractive Index: 1.489
- PSA: 76.07000
- LogP: 1.49540
1-tert-Butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-tert-Butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449042014-1g |
1-tert-Butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate |
912444-87-2 | 95% | 1g |
$626.20 | 2023-08-31 | |
| Chemenu | CM200366-1g |
1-(tert-butyl) 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate |
912444-87-2 | 95% | 1g |
$720 | 2021-06-09 | |
| Chemenu | CM200366-1g |
1-(tert-butyl) 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate |
912444-87-2 | 95% | 1g |
$626 | 2024-07-20 | |
| Aaron | AR006Q4D-100mg |
1-tert-Butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate |
912444-87-2 | 95% | 100mg |
$129.00 | 2025-02-13 | |
| Aaron | AR006Q4D-250mg |
1-tert-Butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate |
912444-87-2 | 95% | 250mg |
$214.00 | 2025-02-13 | |
| Aaron | AR006Q4D-1g |
1-tert-Butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate |
912444-87-2 | 95% | 1g |
$484.00 | 2025-02-13 | |
| Aaron | AR006Q4D-5g |
1-tert-Butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate |
912444-87-2 | 95% | 5g |
$1418.00 | 2025-02-13 | |
| 1PlusChem | 1P006PW1-100mg |
1-tert-Butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate |
912444-87-2 | 98% | 100mg |
$156.00 | 2024-04-20 | |
| 1PlusChem | 1P006PW1-250mg |
1-tert-Butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate |
912444-87-2 | 98% | 250mg |
$247.00 | 2024-04-20 | |
| A2B Chem LLC | AD12689-100mg |
1-tert-Butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate |
912444-87-2 | 95% | 100mg |
$93.00 | 2024-05-20 |
1-tert-Butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate Suppliers
1-tert-Butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate Related Literature
-
Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 1-tert-Butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate
Comprehensive Overview of 1-tert-Butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate (CAS No. 912444-87-2)
The compound 1-tert-Butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate (CAS No. 912444-87-2) is a highly specialized chemical entity with significant applications in pharmaceutical and organic synthesis. Its unique structure, featuring a hydroxyazepane core and dual carboxylate esters, makes it a valuable intermediate for drug development and fine chemical production. Researchers and industries are increasingly interested in this compound due to its potential in creating novel bioactive molecules, particularly in the fields of central nervous system (CNS) therapeutics and enzyme inhibition.
One of the most searched questions related to 1-tert-Butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate revolves around its synthetic pathways. The compound is typically synthesized via multi-step organic reactions, including esterification, ring formation, and selective hydroxylation. Recent advancements in green chemistry have also sparked interest in optimizing its production to reduce environmental impact, aligning with global sustainability trends. This aligns with the growing demand for eco-friendly synthetic methods in the chemical industry.
The pharmacological potential of 1-tert-Butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate is another hot topic. Its azepane scaffold is structurally similar to several FDA-approved drugs targeting neurodegenerative diseases and pain management. Researchers are exploring its derivatives for modulating G-protein-coupled receptors (GPCRs), a key focus area in modern drug discovery. This connection to neurological health makes it relevant to current discussions on mental wellness and aging populations.
From a material science perspective, the compound's dicarboxylate functionality offers intriguing possibilities for coordination chemistry and metal-organic frameworks (MOFs). These applications tie into the broader interest in smart materials and nanotechnology, which dominate scientific search queries. Its thermal stability and solubility profile also make it a candidate for specialty polymer modifications, addressing industry needs for high-performance materials.
Quality control of 912444-87-2 is frequently discussed in analytical chemistry circles. Advanced techniques like HPLC-MS and NMR spectroscopy are essential for verifying its purity, especially when used in GMP-compliant pharmaceutical manufacturing. This emphasis on analytical validation responds to the increasing regulatory scrutiny in chemical supply chains, a concern for many laboratory purchasers.
The commercial availability of 1-tert-Butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate has expanded significantly since its initial discovery. Suppliers now offer various packaging scales from milligram quantities for research to kilogram batches for industrial applications. This availability supports the compound's growing role in high-throughput screening libraries and combinatorial chemistry approaches that dominate modern drug discovery workflows.
Storage and handling considerations for this compound reflect broader laboratory safety trends. While not classified as hazardous, proper storage under anhydrous conditions at controlled temperatures maintains its stability. These protocols align with best practices for laboratory chemical management, a topic of increasing importance in research institutions and industrial settings alike.
Future research directions for CAS 912444-87-2 may explore its chiral applications, as the molecule contains multiple stereocenters. The pharmaceutical industry's push toward enantioselective synthesis makes this aspect particularly valuable. Additionally, its potential as a building block for peptide mimetics could open new avenues in bioconjugation chemistry, addressing current challenges in targeted drug delivery systems.
The intellectual property landscape surrounding 1-tert-Butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate continues to evolve. Recent patent analyses show growing interest in protecting novel synthetic methods and therapeutic applications, reflecting the compound's commercial potential. This aligns with the broader pharmaceutical industry's focus on patent strategies for specialty chemicals.
In conclusion, 1-tert-Butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate represents a fascinating case study in modern chemical research. Its multifaceted applications span from medicinal chemistry to advanced materials, addressing several cutting-edge scientific challenges. As research continues to uncover new properties and applications, this compound will likely remain an important focus for both academic and industrial chemists worldwide.
912444-87-2 (1-tert-Butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate) Related Products
- 124443-68-1(1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate)
- 191599-51-6(O1-tert-butyl O3-ethyl (3S)-piperidine-1,3-dicarboxylate)
- 130250-54-3(1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)